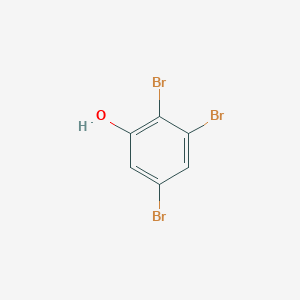
2,3,5-tribromophenol
描述
2,3,5-tribromophenol is a useful research compound. Its molecular formula is C6H3Br3O and its molecular weight is 330.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
安全和危害
作用机制
Target of Action
Brominated phenols, including 2,3,5-tribromophenol, are known to interact with various biological systems and may have potential endocrine-disrupting properties .
Mode of Action
It has been suggested that brominated phenols may disturb cellular ca2+ signaling in neuroendocrine cells
Biochemical Pathways
A study on a similar compound, 2,4,6-tribromophenol, showed that it was metabolized by rice plants via oxidative and hydrolytic debromination reactions, forming 6-bromo-1,2,4-benzenetriol as the ring-cleavage substrate . This suggests that this compound may also undergo similar transformations in biological systems.
Result of Action
It has been suggested that brominated phenols, including this compound, may have potential endocrine-disrupting properties and could disturb cellular ca2+ signaling in neuroendocrine cells .
Action Environment
Environmental factors such as pH and temperature can influence the properties and accumulation of brominated phenols in the environment . For instance, the incidence of tribromophenol detection in agricultural soils increased significantly with urbanization and increasing production
生化分析
Biochemical Properties
2,3,5-Tribromophenol plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to undergo oxidative degradation catalyzed by SiO2-supported iron (III)-5,10,15,20-tetrakis (4-carboxyphenyl) porphyrin . Additionally, it is degraded by Bacillus sp.GZT strain via reductive bromination as a major degradation pathway . These interactions highlight the compound’s ability to participate in complex biochemical processes, influencing various metabolic pathways.
Cellular Effects
This compound has been shown to exert significant effects on various types of cells and cellular processes. In mouse embryos, exposure to this compound inhibited the differentiation and survival of epiblast cells and extraembryonic endoderm cells . Furthermore, it has been reported to cause DNA damage in sea urchin embryos, indicating its potential genotoxic effects . These findings suggest that this compound can influence cell signaling pathways, gene expression, and cellular metabolism, leading to adverse cellular outcomes.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with various biomolecules. It has been found to bind to and inhibit specific enzymes, leading to alterations in metabolic processes . The compound’s ability to undergo oxidative degradation and reductive bromination further underscores its complex molecular interactions . These mechanisms contribute to the compound’s overall biochemical activity and its potential impact on biological systems.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that the compound is rapidly metabolized in rice plants, with 99.2% of the compound being metabolized within five days of exposure . This rapid degradation suggests that this compound may have limited long-term stability in certain environments. Its persistent presence in various environmental components indicates that it can have long-term effects on cellular function, particularly in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In rodents, the compound was rapidly excreted primarily via urine, with approximately 61% of the dose recovered after 4 hours and 89-94% in 24 hours . Higher doses of this compound have been associated with increased toxicity, including adverse effects on embryonic development and cellular differentiation . These findings highlight the importance of dosage considerations in assessing the compound’s safety and potential risks.
Metabolic Pathways
This compound is involved in multiple metabolic pathways, including debromination, hydroxylation, methylation, coupling reactions, sulfation, and glycosylation . These pathways facilitate the compound’s biotransformation and degradation in biological systems. The identification of various metabolites, including hydrophobic, persistent, and toxic compounds, underscores the complexity of this compound’s metabolic fate .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with specific transporters and binding proteins. The compound has been detected in various environmental components, including soil, house dust, indoor and outdoor air, surface freshwater, groundwater, sewage, sludge, and drinking water . Its widespread presence indicates its ability to be transported and distributed across different media, potentially leading to bioaccumulation in biological systems.
Subcellular Localization
The subcellular localization of this compound and its effects on cellular activity are influenced by its interactions with specific targeting signals and post-translational modifications. The compound’s ability to undergo various metabolic transformations, including debromination and hydroxylation, suggests that it can be directed to specific cellular compartments or organelles . These interactions may affect the compound’s activity and function within cells, contributing to its overall biochemical impact.
属性
IUPAC Name |
2,3,5-tribromophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br3O/c7-3-1-4(8)6(9)5(10)2-3/h1-2,10H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKDJCHZVXDLVIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)Br)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


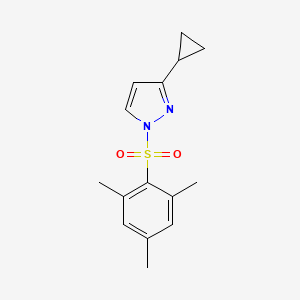
![(3,5-Dimethylpyrazol-1-yl)-[2-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazol-4-yl]methanone](/img/structure/B3039065.png)
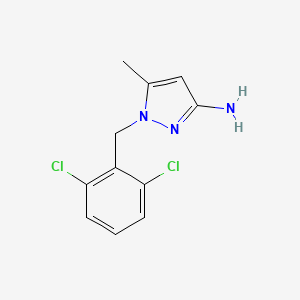
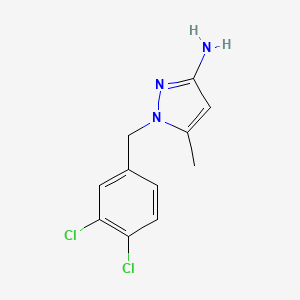

![1-[(3,4-Dichlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonyl azide](/img/structure/B3039069.png)
![5-(Benzo[D]thiazol-2-yl)thiophene-2-boronic acid](/img/structure/B3039070.png)
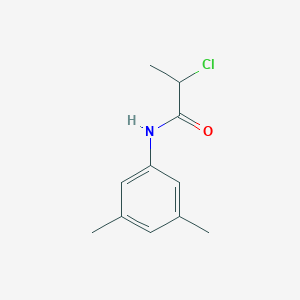
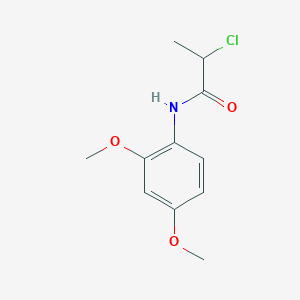
![Dimethyl 5-[(2-chloropropanoyl)amino]isophthalate](/img/structure/B3039074.png)
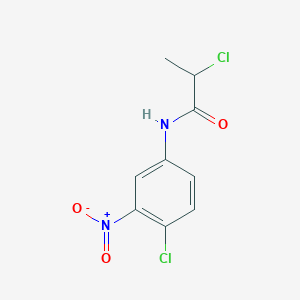
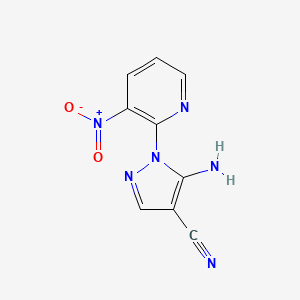
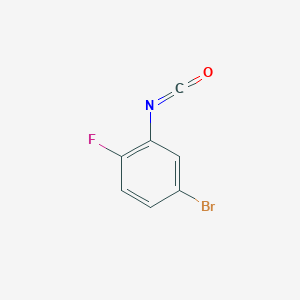
methanone](/img/structure/B3039083.png)
